molecular formula C4H8ClN3 B3098289 5-methyl-1H-pyrazol-3-amine hydrochloride CAS No. 133284-56-7

5-methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B3098289
CAS No.: 133284-56-7
M. Wt: 133.58 g/mol
InChI Key: WBRONLDVOFJRAT-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

5-Methyl-1H-pyrazol-3-amine hydrochloride, also known as 3-Amino-5-methylpyrazole , is an organic compound that serves as a pharmaceutical intermediate

Mode of Action

It’s known that the amino group in the pyrazole ring can act as a common reaction center, reacting with acids or acyl groups to form corresponding salts or amides . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.

Pharmacokinetics

Its solubility in dichloromethane and methanol suggests that it may have good bioavailability.

Result of Action

One study suggests that a compound with a similar structure had potent in vitro antipromastigote activity , indicating potential bioactivity of this compound.

Action Environment

It’s known to be sensitive to light and should be stored in a dark place, sealed, and dry . This suggests that environmental factors such as light and humidity may affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

5-Methyl-1H-pyrazol-3-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with ferrocenoyl-dipeptides, serving as a beta-sheet template . This interaction suggests that this compound can influence protein folding and stability, which are crucial aspects of biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with ferrocenoyl-dipeptides, which can impact cellular signaling pathways . Additionally, its role in protein folding can affect gene expression and cellular metabolism, leading to changes in cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can donate and accept hydrogen bonds, facilitating the establishment of intermolecular interactions . These interactions can lead to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form hydrogen bonds with other molecules is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored under appropriate conditions, such as in a refrigerated environment . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with ferrocenoyl-dipeptides suggests that it can affect the metabolism of these compounds . Additionally, the compound’s ability to form hydrogen bonds can influence its participation in metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its activity and function, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s localization can affect its activity and function, as it needs to be in the right place to interact with its target biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with an amine source under acidic conditions to form the hydrochloride salt. One common method involves dissolving 5-methyl-1H-pyrazole in ethanol, followed by the addition of an amine source and hydrochloric acid. The reaction mixture is then stirred and cooled to precipitate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as solvent recovery, purification, and crystallization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-methylpyrazole
  • 1-methyl-5-aminopyrazole
  • 3,5-dimethylpyrazole

Uniqueness

5-methyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

5-methyl-1H-pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H3,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRONLDVOFJRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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